
(3,4-Difluoro-5-i-propyloxyphenyl)magnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Difluoro-5-iso-propyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF) is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is characterized by the presence of difluoro and iso-propyloxy groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions.
準備方法
The synthesis of (3,4-difluoro-5-iso-propyloxyphenyl)magnesium bromide typically involves the reaction of 3,4-difluoro-5-iso-propyloxybromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Generally maintained at room temperature or slightly elevated.
Reaction Time: Several hours to ensure complete conversion.
Catalysts: Sometimes iodine is used to initiate the reaction.
Industrial production methods follow similar principles but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the product.
化学反応の分析
(3,4-Difluoro-5-iso-propyloxyphenyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common reagents and conditions used in these reactions include:
Carbonyl Compounds: Aldehydes and ketones.
Solvents: THF, diethyl ether.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major products formed from these reactions include secondary and tertiary alcohols, biaryl compounds, and substituted aromatic compounds.
科学的研究の応用
(3,4-Difluoro-5-iso-propyloxyphenyl)magnesium bromide is used in various scientific research applications, including:
Organic Synthesis: As a key reagent in the formation of carbon-carbon bonds.
Pharmaceutical Research: In the synthesis of complex molecules for drug development.
Material Science: In the preparation of functionalized aromatic compounds for advanced materials.
Agricultural Chemistry: In the synthesis of agrochemicals and pesticides.
作用機序
The mechanism of action of (3,4-difluoro-5-iso-propyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The difluoro and iso-propyloxy substituents can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions.
類似化合物との比較
Similar compounds include other Grignard reagents with different substituents on the phenyl ring, such as:
Phenylmagnesium Bromide: Lacks the difluoro and iso-propyloxy groups, making it less selective.
(3,4-Difluorophenyl)magnesium Bromide: Similar but without the iso-propyloxy group, affecting its reactivity.
(3,4-Dimethoxyphenyl)magnesium Bromide: Contains methoxy groups instead of difluoro, leading to different electronic effects.
The uniqueness of (3,4-difluoro-5-iso-propyloxyphenyl)magnesium bromide lies in its specific substituents, which provide a balance of reactivity and selectivity, making it valuable in specialized synthetic applications.
特性
分子式 |
C9H9BrF2MgO |
|---|---|
分子量 |
275.37 g/mol |
IUPAC名 |
magnesium;1,2-difluoro-3-propan-2-yloxybenzene-5-ide;bromide |
InChI |
InChI=1S/C9H9F2O.BrH.Mg/c1-6(2)12-8-5-3-4-7(10)9(8)11;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
FCBVQOGFDDOFAZ-UHFFFAOYSA-M |
正規SMILES |
CC(C)OC1=C(C(=C[C-]=C1)F)F.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-[Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14886163.png)
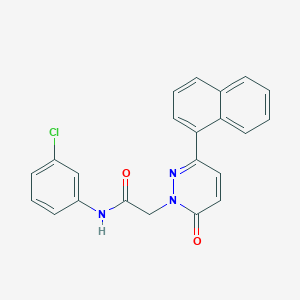

![N-[[2-Morpholinoethyl]]maleamic acid](/img/structure/B14886191.png)
![6'-Bromospiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14886194.png)
![I_a+/--D-Mannopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl](/img/structure/B14886202.png)
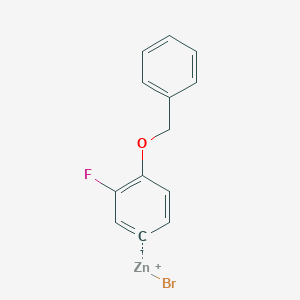
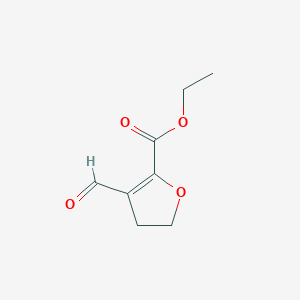
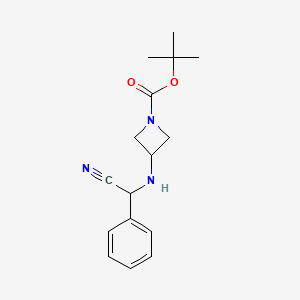
![N-[(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl]-L-leucine](/img/structure/B14886215.png)
![7-((R)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14886217.png)
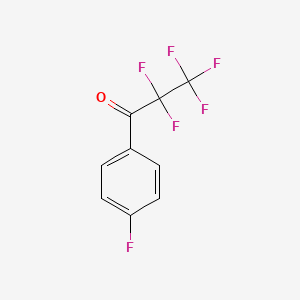
![4-{[(2E,5Z)-5-{2-[(4-carboxybenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B14886227.png)
![6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol](/img/structure/B14886239.png)
